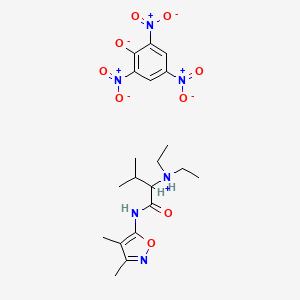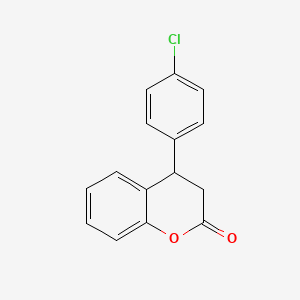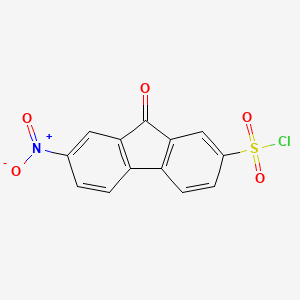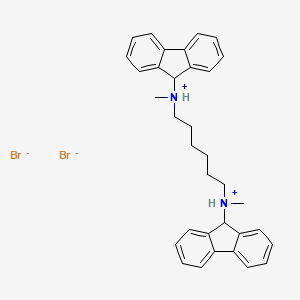
Nickel;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel-platinum compounds are bimetallic alloys or complexes that combine the properties of both nickel and platinum. These compounds are known for their unique catalytic properties, making them highly valuable in various industrial and scientific applications. The combination of nickel and platinum results in materials that exhibit enhanced stability, reactivity, and selectivity compared to their monometallic counterparts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel-platinum compounds can be synthesized through various methods, including co-precipitation, electrochemical deposition, and chemical reduction. One common method involves the co-precipitation of nickel and platinum salts, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include controlled pH, temperature, and stirring to ensure uniform particle size and composition.
Industrial Production Methods: In industrial settings, nickel-platinum compounds are often produced through electrochemical deposition. This process involves the deposition of nickel and platinum onto a substrate using an electrolyte solution containing nickel and platinum salts. The deposition parameters, such as current density and electrolyte composition, are carefully controlled to achieve the desired alloy composition and properties .
Análisis De Reacciones Químicas
Types of Reactions: Nickel-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic and structural properties of the alloy.
Common Reagents and Conditions:
Oxidation: Nickel-platinum compounds can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically occurs at elevated temperatures and results in the formation of nickel and platinum oxides.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride. These reactions are often carried out at high temperatures to ensure complete reduction of the metal oxides to their metallic state.
Substitution: Substitution reactions involve the replacement of one ligand or atom in the compound with another. For example, halide ligands in nickel-platinum complexes can be substituted with other ligands such as phosphines or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include nickel and platinum oxides, reduced metallic forms of nickel and platinum, and various substituted complexes depending on the reagents used .
Aplicaciones Científicas De Investigación
Nickel-platinum compounds have a wide range of scientific research applications due to their unique properties:
Chemistry: In catalysis, nickel-platinum compounds are used as catalysts for hydrogenation, oxidation, and other chemical reactions.
Biology: Nickel-platinum compounds are studied for their potential use in biological applications, such as enzyme mimetics and biosensors.
Medicine: In medicine, nickel-platinum compounds are explored for their anticancer properties. Platinum-based drugs, such as cisplatin, are well-known for their effectiveness in treating various cancers.
Industry: Industrial applications of nickel-platinum compounds include their use in fuel cells, batteries, and electronic devices.
Mecanismo De Acción
The mechanism of action of nickel-platinum compounds depends on their specific application:
Catalysis: In catalytic applications, nickel-platinum compounds facilitate chemical reactions by providing active sites for reactants to adsorb and react.
Biological Activity: In biological systems, nickel-platinum compounds can interact with biomolecules such as DNA, proteins, and enzymes.
Electrochemical Applications: In electrochemical applications, nickel-platinum compounds act as electrodes or catalysts in fuel cells and batteries.
Comparación Con Compuestos Similares
- Nickel-palladium
- Nickel-ruthenium
- Platinum-palladium
- Nickel-copper
- Nickel-gold
Nickel-platinum compounds stand out due to their unique combination of properties from both nickel and platinum, making them highly versatile and valuable in various scientific and industrial applications.
Propiedades
Número CAS |
12059-08-4 |
|---|---|
Fórmula molecular |
NiPt |
Peso molecular |
253.78 g/mol |
Nombre IUPAC |
nickel;platinum |
InChI |
InChI=1S/Ni.Pt |
Clave InChI |
PCLURTMBFDTLSK-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol](/img/structure/B13787770.png)


![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)




![Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-](/img/structure/B13787833.png)



![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
